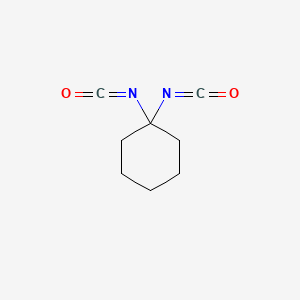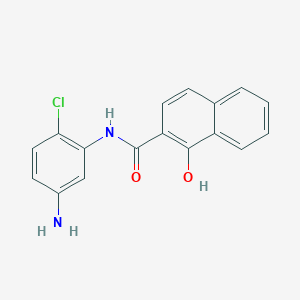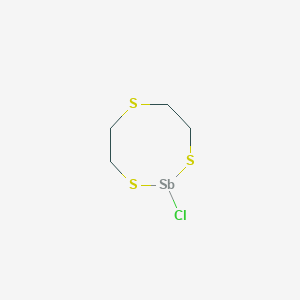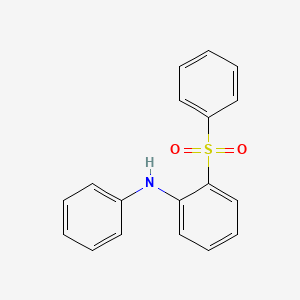
1,1-Diisocyanatocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diisocyanatocyclohexane is an organic compound with the molecular formula C8H10N2O2. It is a derivative of cyclohexane, where two isocyanate groups are attached to the same carbon atom. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Diisocyanatocyclohexane can be synthesized through the reaction of cyclohexane-1,1-diol with phosgene. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where cyclohexane-1,1-diol is reacted with phosgene in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diisocyanatocyclohexane undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols to form urethanes.
Polymerization: It can polymerize with compounds containing active hydrogen atoms, such as amines and alcohols, to form polyurethanes.
Hydrolysis: It reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts to form polyurethanes, often requiring a catalyst.
Water: Reacts readily at room temperature to form amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
1,1-Diisocyanatocyclohexane is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of polyurethanes and other polymers.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in drug delivery systems and as a cross-linking agent in biomedical materials.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mecanismo De Acción
The mechanism of action of 1,1-Diisocyanatocyclohexane involves the reaction of its isocyanate groups with compounds containing active hydrogen atoms. This reaction forms strong covalent bonds, leading to the formation of polymers or other products. The molecular targets include hydroxyl and amine groups, which react with the isocyanate groups to form urethanes and ureas, respectively.
Comparación Con Compuestos Similares
1,4-Diisocyanatocyclohexane: Another isocyanate derivative of cyclohexane, but with isocyanate groups attached to different carbon atoms.
Hexamethylene diisocyanate: A linear diisocyanate used in similar applications.
Isophorone diisocyanate: A cyclic diisocyanate with a different ring structure.
Uniqueness: 1,1-Diisocyanatocyclohexane is unique due to the positioning of its isocyanate groups on the same carbon atom, which influences its reactivity and the types of polymers it can form. This structural feature makes it particularly useful in applications requiring specific polymer properties.
Propiedades
Número CAS |
53823-29-3 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
1,1-diisocyanatocyclohexane |
InChI |
InChI=1S/C8H10N2O2/c11-6-9-8(10-7-12)4-2-1-3-5-8/h1-5H2 |
Clave InChI |
WFTKISKQZWBTFC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)


